molecular formula C16H18FN3O3 B7351268 3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide

Cat. No. B7351268
M. Wt: 319.33 g/mol
InChI Key: PIPWTXIIOUEIPP-HUUCEWRRSA-N
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Description

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide, also known as Fexinidazole, is a drug that belongs to the class of nitroimidazole compounds. It has been developed as a potential treatment for human African trypanosomiasis, a neglected tropical disease caused by the protozoan parasite Trypanosoma brucei.

Mechanism of Action

The exact mechanism of action of 3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide is not fully understood. However, it is thought to be a prodrug that is activated by the parasite's nitroreductase enzymes. The activated form of the drug then produces toxic free radicals that damage the parasite's DNA and other cellular components.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies. In addition, it has been shown to be well-tolerated in human clinical trials, with few adverse effects reported. However, it is important to note that further studies are needed to fully evaluate the safety and efficacy of the drug.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It has a long half-life, which allows for a single-dose treatment regimen in animal models. In addition, it has been shown to be effective against both the bloodstream and the central nervous system forms of the parasite. However, it is important to note that further studies are needed to fully evaluate the drug's efficacy in different animal models and to determine the optimal dosing regimen.

Future Directions

There are several potential future directions for research on 3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide. One area of interest is the development of combination therapies that include this compound and other drugs. Another area of interest is the evaluation of the drug's efficacy in different animal models and in human clinical trials. Finally, there is a need for further studies to fully understand the drug's mechanism of action and to identify potential resistance mechanisms.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(4-fluorophenylamino)acetate. This intermediate is then reacted with (3R,4R)-4-methoxyoxane-3-carboxylic acid to form the corresponding ester, which is subsequently converted to the carboxamide by reaction with 1H-pyrazole-5-carboxamidine.

Scientific Research Applications

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in the treatment of human African trypanosomiasis. In vitro studies have shown that it is effective against both the bloodstream and the central nervous system forms of the parasite. In addition, it has been shown to have a long half-life in humans, making it a potential candidate for a single-dose treatment regimen.

properties

IUPAC Name

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-22-15-6-7-23-9-14(15)18-16(21)13-8-12(19-20-13)10-2-4-11(17)5-3-10/h2-5,8,14-15H,6-7,9H2,1H3,(H,18,21)(H,19,20)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWTXIIOUEIPP-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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